molecular formula C17H18N4S B6356062 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858252-24-0

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356062
CAS No.: 1858252-24-0
M. Wt: 310.4 g/mol
InChI Key: UHIQMCBHWDCAHE-UHFFFAOYSA-N
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Description

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine is a synthetic hybrid molecule designed for medicinal chemistry research, incorporating a naphthalene group linked to a piperazine via a 1,2,4-thiadiazole core. This structure is of significant interest in early-stage drug discovery, particularly for investigating new therapies for parasitic infections and central nervous system (CNS) disorders. The compound's design is based on the molecular hybridization of pharmacophores known for their biological activity. In infectious disease research, naphthyl-bearing 1,3,4-thiadiazole derivatives have demonstrated potent inhibitory activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . These hybrids are designed to target the parasite's dihydrofolate reductase (PfDHFR) enzyme, a validated target for antimalarial therapy, showing promising activity against both chloroquine-sensitive and chloroquine-resistant strains . The incorporation of the piperazine ring is a common strategy in medicinal chemistry to enhance hydrophilicity and improve the compound's drug-likeness . Furthermore, the 1,3,4-thiadiazole scaffold is a privileged structure in neuropharmacology, exhibiting notable anticonvulsant properties . Researchers are exploring this core for developing new agents for epilepsy, as it is known to modulate the GABAergic system, a key pathway for controlling neuronal excitability . The molecule's capacity for hydrogen bonding and its balanced lipophilicity contribute to its ability to cross the blood-brain barrier and interact with CNS targets . Additionally, the 1,3,4-thiadiazole moiety is extensively investigated for its broad-spectrum antimicrobial potential, making it a versatile template for developing new antibacterial and antifungal agents . This reagent provides a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a range of biological targets.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-19-17(22-20-16)21-10-8-18-9-11-21/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIQMCBHWDCAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis typically begins with the preparation of a thiosemicarbazide intermediate. For example, 1-naphthalenemethyl thioamide reacts with hydrazine hydrate in ethanol under reflux to yield 1-(naphthalen-1-ylmethyl)thiosemicarbazide (Fig. 1A). This intermediate is critical for subsequent cyclization into the 1,2,4-thiadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–110°C)

  • Time: 4–6 hours

  • Yield: 60–85%

Cyclization to 1,2,4-Thiadiazole Core

The thiosemicarbazide undergoes cyclocondensation in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid. For instance, treatment with POCl₃ at 0–5°C facilitates the formation of the 1,2,4-thiadiazole ring via intramolecular cyclization (Fig. 1B).

Key Parameters :

  • Dehydrating agent: POCl₃ (2–3 equivalents)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction time: 12–24 hours

  • Yield: 70–90%

Nucleophilic Substitution with Piperazine

Activation of the Thiadiazole Ring

The 5-position of the 1,2,4-thiadiazole ring is activated for nucleophilic substitution by introducing a leaving group (e.g., chloride). Chlorination using phosphorus pentachloride (PCl₅) in dichloromethane generates 5-chloro-3-(naphthalen-1-ylmethyl)-1,2,4-thiadiazole .

Optimization Note :

  • Excess PCl₅ (1.5–2.0 equivalents) ensures complete chlorination.

  • Side products are minimized by maintaining anhydrous conditions.

Piperazine Coupling

The chlorinated intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates the substitution, yielding the target compound (Fig. 2).

Representative Protocol :

  • Piperazine: 2.5 equivalents

  • Base: K₂CO₃ (3.0 equivalents)

  • Solvent: DMF, 80°C, 8–12 hours

  • Yield: 65–75%

Alternative Routes via Hydrazonoyl Chlorides

Hydrazonoyl Chloride Preparation

Hydrazonoyl chlorides serve as electrophilic partners in heterocycle formation. For example, naphthalen-1-ylmethyl hydrazonoyl chloride is synthesized by treating the corresponding hydrazone with chlorine gas in chloroform.

Cycloaddition with Piperazine Derivatives

The hydrazonoyl chloride reacts with piperazine-containing precursors (e.g., piperazine dithiocarbamate) in a [3+2] cycloaddition to form the thiadiazole ring. This method offers regioselectivity and milder conditions (Fig. 3).

Advantages :

  • Avoids harsh chlorination steps

  • Higher functional group tolerance

  • Yield: 50–60%

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5) gradients. Recrystallization from ethanol or acetonitrile improves purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85–8.10 (m, 7H, naphthyl protons)

    • δ 4.45 (s, 2H, CH₂-naphthyl)

    • δ 3.40–3.60 (m, 8H, piperazine)

  • IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S)

  • MS (ESI+) : m/z 347.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation70–90≥95High yield, scalableRequires POCl₃, corrosive conditions
Nucleophilic Sub.65–75≥90Straightforward mechanismMultiple steps, moderate yields
Hydrazonoyl Chloride50–60≥85Mild conditions, regioselectiveLower yield, complex intermediates

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during cyclization (e.g., oxadiazole formation) are mitigated by controlling temperature and stoichiometry.

  • Solvent Selection : DMF enhances nucleophilicity of piperazine but may require rigorous drying to prevent hydrolysis.

  • Scale-Up : Continuous flow systems improve safety and efficiency in chlorination steps.

Recent Advances in Catalytic Methods

Emergent strategies employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents for cyclocondensation, achieving yields of 80–85% with reduced reaction times (4–6 hours). Transition-metal catalysts (e.g., CuI) are also explored for coupling reactions, though applicability to this compound remains experimental .

Chemical Reactions Analysis

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine, exhibit promising antimicrobial properties. Studies have shown that these compounds can enhance the efficacy of existing antibiotics, particularly polyene antimycotics like amphotericin B. The combination of these agents has been reported to reduce toxicity while increasing antifungal effectiveness .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Spectroscopic studies demonstrate that it can induce apoptosis in cancer cells. Specifically, the enol form of the compound shows a strong antiproliferative effect in various cancer cell lines . The influence of solvent polarizability on the keto-enol equilibrium suggests that the biological activity may be modulated by environmental factors, which is crucial for drug design .

Fluorescence Spectroscopy

The compound exhibits notable fluorescence properties due to the excited-state intramolecular proton transfer (ESIPT) phenomenon. This property allows it to act as an effective fluorescence probe in various applications, including biological imaging and detection methods such as Förster resonance energy transfer (FRET) . The dual fluorescence observed in different solvents highlights its potential as a molecular probe in photonic devices.

Spectroscopic Characterization Techniques

Various spectroscopic techniques have been employed to study the compound's properties:

  • UV-Vis Absorption Spectroscopy : Used to analyze the electronic transitions and stability of different tautomeric forms.
  • Fluorescence Lifetime Measurements : Helped elucidate the dynamics of excited states and their interactions with different solvents .

Laser Pigments and OLEDs

The unique optical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and laser pigments. Its ability to undergo ESIPT can be exploited in developing new materials for optoelectronic devices .

Molecular Probes

Due to its structural features and photophysical properties, this compound can serve as a molecular probe for studying biological processes at the cellular level. Its capability to interact with biomolecules makes it valuable for research in biochemistry and molecular biology .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial SynergyDemonstrated enhanced antifungal activity when combined with amphotericin B.
Anticancer ActivityShowed significant antiproliferative effects in cancer cell lines influenced by solvent conditions.
Spectroscopic PropertiesCharacterized dual fluorescence behavior linked to ESIPT; potential applications in imaging technologies.

Mechanism of Action

The mechanism of action of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways. It may also inhibit specific enzymes involved in cell proliferation, leading to its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Key Analogues :

1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (Fluorochem)

1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine (Fluorochem)

1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine (Fluorochem)

Property Target Compound (Naphthalen-1-ylmethyl) 4-Chlorophenylmethyl 4-Methoxyphenyl 3-Nitrophenyl
Lipophilicity (LogP) High (due to naphthalene) Moderate Moderate-low Moderate-high
Electronic Effects Electron-deficient (thiadiazole) + bulky aromatic Electron-withdrawing (Cl) Electron-donating (OMe) Strong electron-withdrawing (NO₂)
Synthetic Route Piperazine + chloro-thiadiazole Same Same Same

Impact on Activity :

  • 4-Methoxyphenyl and 3-nitrophenyl substituents alter electronic density on the thiadiazole, affecting receptor binding. For example, nitro groups may enhance interactions with amine residues in enzymes .
Piperazine Ring Modifications

Key Analogues :

1-(2-Methoxyphenyl)piperazine (Antibacterial study)

1-(3-Trifluoromethylphenyl)piperazine (5-HT1B agonist)

1-(1-Naphthyl)piperazine (5-HT2 antagonist)

Property Target Compound (Thiadiazole-linked) 1-(2-Methoxyphenyl)piperazine 1-(3-Trifluoromethylphenyl)piperazine 1-(1-Naphthyl)piperazine
Receptor Affinity Not reported (predicted 5-HT/D2 activity) 5-HT1A/2C 5-HT1B (IC₅₀ = 2–65 nM) 5-HT2 antagonist
Structural Feature Thiadiazole enhances rigidity Flexible arylpiperazine CF₃ group for hydrophobic binding No thiadiazole moiety

Impact on Activity :

  • 1-(1-Naphthyl)piperazine lacks the thiadiazole group, reducing hydrogen-bonding capacity but maintaining high 5-HT2 antagonism due to the naphthyl group .

Antibacterial Activity :

  • Naphthalene-containing analogues (e.g., triazoline-thiones) exhibit anticancer activity, suggesting the naphthalene group may confer broad bioactivity .

Serotonergic Activity :

  • 1-(3-Trifluoromethylphenyl)piperazine : Selective 5-HT1B agonist (65-fold selectivity over 5-HT1A) .
  • Target Compound : The thiadiazole may modulate receptor subtype selectivity, but predictive modeling is needed.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 1-(3-Chlorophenyl)piperazine 1-(4-Methoxyphenyl)piperazine
Molecular Weight ~367.5 g/mol 196.7 g/mol 192.2 g/mol
Water Solubility Low (high LogP) Moderate Moderate
Metabolic Stability Likely CYP3A4 substrate CYP2D6 substrate CYP2D6 substrate

Key Observations :

  • The naphthalenylmethyl-thiadiazole group increases molecular weight and reduces solubility compared to simpler arylpiperazines.

Biological Activity

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine (referred to as NTBD) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with NTBD, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of NTBD is C17H18N4SC_{17}H_{18}N_{4}S. The structure features a piperazine ring linked to a thiadiazole moiety, which is further connected to a naphthalene group. This unique arrangement is believed to contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of NTBD and its derivatives. The compound has shown significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of NTBD and Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Candida albicans50 μg/mL
Aspergillus niger4.01–4.23 mM

The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing its efficacy while reducing toxicity levels of the latter, particularly in antifungal applications involving amphotericin B .

Anticancer Activity

NTBD has also been investigated for its anticancer properties. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Effects

A study evaluated the effects of NTBD on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that NTBD exhibited significant antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth.

Table 2: Anticancer Activity of NTBD

Cell LineIC50 (μM)Reference
MCF-710.5
A54912.2
HeLa15.0

These findings suggest that NTBD may serve as a potential candidate for further development in cancer therapy.

The biological activity of NTBD can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Thiadiazole derivatives have been shown to interfere with nucleic acid synthesis, leading to cell death in pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
  • Enzyme Inhibition : NTBD may inhibit specific enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for synthesizing 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-thiadiazole ring via cyclization of thioamides or thioureas using reagents like Lawesson’s reagent .
  • Step 2: Introduction of the naphthalen-1-ylmethyl group via nucleophilic substitution or coupling reactions. For example, alkylation of the thiadiazole nitrogen with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Piperazine ring coupling using Buchwald-Hartwig amination or SN2 reactions with piperazine derivatives .
  • Key Reagents: Lawesson’s reagent, DMF, CuSO₄·5H₂O (for click chemistry modifications), and sodium ascorbate .

Q. How is the structure of this compound characterized in academic research?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the naphthalene protons appear as distinct aromatic multiplet signals (δ 7.3–8.2 ppm), while the piperazine methylene groups resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₁₈N₄S: 322.1254; observed: 322.1256) .
  • Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C–N stretch) and ~680 cm⁻¹ (C–S stretch) confirm thiadiazole ring integrity .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of naphthalene and thiadiazole moieties?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during alkylation .
  • Catalyst Screening: Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry coupling efficiency between azides and alkynes .
  • Temperature Control: Reactions performed at 50–60°C reduce side-product formation while maintaining reactivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >90% purity .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

  • 2D NMR Techniques: HSQC and HMBC correlations map long-range C–H couplings to distinguish between regioisomers .
  • X-ray Crystallography: Single-crystal analysis resolves ambiguous stereochemistry or bond connectivity .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) predict NMR shifts and compare them with experimental data to validate structures .

Q. What pharmacological activities are predicted for this compound based on structural analogs?

  • Anticancer Potential: Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in cancer cells (IC₅₀ values: 2–10 µM in MCF-7 and HeLa lines) .
  • Antimicrobial Activity: Piperazine-thiadiazole hybrids disrupt bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus and E. coli) .
  • Neuroprotective Effects: Naphthalene-containing compounds modulate sigma-2 receptors, reducing oxidative stress in neuronal models .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation: Synthesize analogs with halogen (F, Cl) or methoxy groups at the naphthalene or thiadiazole positions to assess electronic effects .
  • Biological Assays: Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection) and cell viability assays (MTT protocol) .
  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., PARP-1 for anticancer activity) .

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hours .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to guide storage conditions .
  • Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation products using LC-MS .

Methodological Notes

  • Key References: Synthesis protocols , characterization techniques , and biological evaluations are prioritized.

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